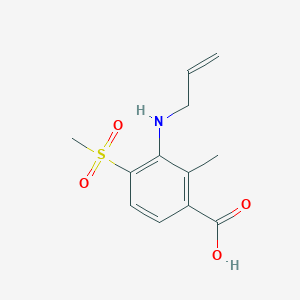
2-(4-Pentylcyclohexyl)acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Pentylcyclohexyl)acetyl chloride: is an organic compound that belongs to the class of acyl chlorides It is characterized by a cyclohexane ring substituted with a pentyl group at the 4-position and an acetyl chloride group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions:
From Carboxylic Acids: The most common method for preparing acyl chlorides, including 2-(4-Pentylcyclohexyl)acetyl chloride, is by reacting the corresponding carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically occurs at room temperature and produces the acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as by-products.
From Esters: Another method involves the reaction of esters with thionyl chloride.
Industrial Production Methods: Industrial production of this compound generally follows the same principles as laboratory synthesis but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
化学反応の分析
Types of Reactions:
Nucleophilic Substitution: 2-(4-Pentylcyclohexyl)acetyl chloride readily undergoes nucleophilic substitution reactions due to the presence of the highly reactive acyl chloride group.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Hydrolysis: In the presence of water, this compound hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid (HCl).
Common Reagents and Conditions:
Thionyl Chloride (SOCl₂): Used for the preparation of acyl chlorides from carboxylic acids.
Lithium Aluminum Hydride (LiAlH₄): Used for the reduction of acyl chlorides to alcohols.
Water: Used for hydrolysis reactions.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: 2-(4-Pentylcyclohexyl)acetyl chloride is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Polymer Production: It is used in the production of specialty polymers and resins due to its reactivity and ability to introduce functional groups into polymer chains.
作用機序
The mechanism of action of 2-(4-Pentylcyclohexyl)acetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .
類似化合物との比較
trans-4-Pentylcyclohexylcarboxylic acid: Similar structure but with a carboxylic acid group instead of an acyl chloride group.
trans-4-Pentylcyclohexylmethyl chloride: Similar structure but with a methyl chloride group instead of an acyl chloride group.
Uniqueness: 2-(4-Pentylcyclohexyl)acetyl chloride is unique due to its acyl chloride group, which imparts high reactivity and versatility in organic synthesis. This makes it a valuable intermediate in the preparation of a wide range of chemical compounds .
特性
分子式 |
C13H23ClO |
|---|---|
分子量 |
230.77 g/mol |
IUPAC名 |
2-(4-pentylcyclohexyl)acetyl chloride |
InChI |
InChI=1S/C13H23ClO/c1-2-3-4-5-11-6-8-12(9-7-11)10-13(14)15/h11-12H,2-10H2,1H3 |
InChIキー |
JTNGTRJQFQXTLA-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1CCC(CC1)CC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















